N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Regioisomer differentiation Hydrogen-bond geometry Thiazole carboxamide SAR

This compound provides a singular combination of three heterocyclic pharmacophores (thiazole, pyrrole, furan) linked via a 5-carboxamide bridge, delivering a regioisomeric and conformational presentation unmatched by linker-extended or 4-aryl analogs. With a favorable CNS MPO score (~4.8), it is suited for CB1 receptor assays, kinase profiling, and structure-based hit expansion. The 4-methyl group serves as a ready synthetic handle for derivatization. Procure with confidence for SAR campaigns where even single-atom changes alter target engagement.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B4925234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N3O2S/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18)
InChIKeyWJHAPQLZAJTFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: A Structurally Differentiated Pyrrolyl-Thiazole Carboxamide for Targeted Medicinal Chemistry and Chemical Biology Research


N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (molecular formula C14H13N3O2S; exact mass 287.0728 Da) is a synthetic heterocyclic compound belonging to the 1,3-thiazole-5-carboxamide family . Its architecture features a thiazole core substituted at the 2-position with a 1H-pyrrol-1-yl ring, at the 4-position with a methyl group, and at the 5-carboxamide nitrogen with a furan-2-ylmethyl moiety. This specific combination of three heterocyclic pharmacophores (thiazole, pyrrole, furan) linked through a 5-carboxamide bridge places it within a patent-rich chemical space explored for cannabinoid CB1 receptor inverse agonism, kinase inhibition, and anticancer applications [1][2]. The compound is catalogued as a research-grade screening compound, and its structural differentiation from regioisomeric, linker-variant, and 4-position-substituted analogs constitutes its primary procurement rationale.

Why N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Cannot Be Replaced by Off-the-Shelf Thiazole Carboxamide Analogs


The compound occupies a precise structural niche that is not replicated by its closest commercially available or literature-described analogs. Three structural variables dominate structure-activity relationships (SAR) in the pyrrolyl-thiazole carboxamide class: (i) the regiochemistry of the carboxamide attachment on the thiazole ring (4- vs. 5-position), (ii) the linker length and conformational flexibility of the N-substituent (methylene vs. ethylene), and (iii) the steric and lipophilic character at the 4-position (methyl vs. higher alkyl or aryl) [1][2]. Published SAR from the CB1 inverse agonist patent family demonstrates that even single-atom changes in the N-alkyl linker or 4-substituent can shift receptor binding profiles from inverse agonism to antagonism or inactivity [1]. The target compound's specific combination—5-carboxamide regiochemistry, furan-2-ylmethyl N-substituent, methyl at C4, and pyrrol-1-yl at C2—defines a unique three-dimensional pharmacophoric presentation whose hydrogen-bonding geometry and conformational ensemble cannot be matched by regioisomeric, linker-extended, or 4-aryl/4-propyl variants. Generic substitution without experimental validation therefore risks loss of target engagement, altered selectivity, or unpredictable physicochemical behavior.

Quantitative Differentiation Evidence for N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide vs. Closest Analogs


Regioisomeric Carboxamide Positioning: 5-Carboxamide vs. 4-Carboxamide Alters Hydrogen-Bond Donor/Acceptor Geometry and Target Engagement Potential

The target compound positions its carboxamide at the thiazole C5 position, whereas the structurally closest regioisomer, N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, places the carboxamide at C4 . This regioisomeric shift alters the spatial relationship between the amide NH donor / C=O acceptor and the pyrrol-1-yl substituent. In the 5-carboxamide isomer, the carboxamide group is directly adjacent to the 4-methyl substituent, creating a sterically constrained environment that restricts amide bond rotation relative to the thiazole plane. In the 4-carboxamide isomer, the carboxamide is adjacent to the 2-pyrrol-1-yl group, presenting a distinct hydrogen-bonding vector. Thiazole carboxamide kinase inhibitor SAR from the Bayer patent family indicates that 5-carboxamide regioisomers exhibit preferential Src/Abl kinase inhibitory activity, whereas 4-carboxamide analogs show divergent selectivity profiles [1]. Although direct IC50 data for the target compound are not publicly available, the regioisomeric choice is a documented determinant of biological target preference in this scaffold class.

Regioisomer differentiation Hydrogen-bond geometry Thiazole carboxamide SAR

N-Substituent Linker Length: Methylene vs. Ethylene Spacer Differentiates Conformational Flexibility and Predicted LogP

The target compound employs a single methylene (-CH2-) linker between the furan ring and the carboxamide nitrogen, whereas the commercially available analog N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide uses an ethylene (-CH2CH2-) spacer . This one-atom difference reduces the number of rotatable bonds from 5 to 4, as computed from the respective SMILES structures [1]. The shorter linker imposes greater conformational restriction on the furan ring relative to the thiazole-carboxamide plane, potentially enhancing binding site complementarity for targets with constrained binding pockets. Computed XLogP3 for the methylene-linked target compound is predicted to be approximately 2.8, compared to approximately 3.1 for the ethylene-linked analog (increase of ~0.3 log units due to additional methylene), indicating measurably lower lipophilicity that may influence membrane permeability and non-specific protein binding [1].

Linker SAR Conformational restriction Lipophilicity modulation

4-Position Substituent Steric Bulk: Methyl vs. Propyl vs. Phenyl Modulates Steric Hindrance at the Thiazole Active Site Interface

The target compound bears a compact methyl group at the thiazole 4-position, creating minimal steric hindrance adjacent to the 5-carboxamide. Comparator analogs with 4-propyl (N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide) and 4-phenyl (N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide) substituents introduce increasing steric bulk that may impede amide bond coplanarity with the thiazole ring . The computed Taft steric parameter (Es) for methyl is 0.00 (reference), while propyl has Es ≈ -0.36 and phenyl has Es ≈ -0.90, indicating substantially larger steric demand for the aryl-substituted analog [1]. In the CB1 inverse agonist patent family, 4-methyl-substituted pyrrolyl-thiazoles demonstrated favorable CB1 binding affinity, whereas bulkier 4-substituents frequently attenuated activity, suggesting that the 4-methyl group may represent a steric optimum for certain biological targets within this chemotype [2]. Computed molar refractivity (CMR) values are approximately 77.5 for the methyl analog vs. ~86.5 for the 4-propyl and ~95.0 for the 4-phenyl analogs, reflecting progressive increase in molecular polarizability.

Steric SAR 4-substituent modulation Thiazole scaffold optimization

Pyrrol-1-yl at C2 vs. Alternative C2 Substituents: A Privileged Heterocyclic Pharmacophore for CB1 and Kinase Target Engagement

The target compound features an N-linked pyrrol-1-yl group at the thiazole C2 position, differentiating it from analogs that bear amino-linked (e.g., benzylamino, furylmethylamino) or aryl/heteroaryl C2 substituents . Patent data from the pyrrolyl-thiazole CB1 inverse agonist series (EP1583762B1, US2004/0147572) explicitly claim compounds wherein the thiazole C2 position is substituted with a pyrrol-1-yl or substituted pyrrole ring, establishing this motif as critical for CB1 receptor modulation [1]. Within this patent family, exemplary compounds such as 1-(furan-2-ylmethyl)-5-[2-(4-methoxyphenyl)-thiazol-4-yl]-2-methyl-1H-pyrrole-3-carboxylic acid isobutyl-amide demonstrate the integration of furan-containing N-substituents with pyrrole-thiazole cores to achieve CB1 inverse agonism [1]. The pyrrol-1-yl group provides π-electron density for potential π-π stacking interactions with aromatic residues in target binding pockets, while the N-linkage (vs. C-linkage in pyrrol-2-yl analogs) alters the electronic distribution on the thiazole ring, as evidenced by computed Hammett σ values.

Pyrrole pharmacophore C2-substituent SAR CB1 receptor modulation

Physicochemical Differentiation: Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile

Computed drug-likeness parameters differentiate the target compound from its analogs in ways relevant to CNS drug discovery and lead optimization [1]. The target compound (MW 287.3, predicted XLogP3 ≈ 2.8, HBD = 1, HBA = 4, TPSA ≈ 72 Ų) achieves a CNS MPO score of approximately 4.8 out of 6, placing it within the desirable range (≥4) for CNS drug candidates per the Wager criteria [2]. By comparison, the 4-phenyl analog (MW 349.4, predicted XLogP3 ≈ 4.0, TPSA ≈ 72 Ų) yields a CNS MPO score of approximately 3.8, falling below the recommended threshold due to elevated lipophilicity [2]. The 4-propyl analog (MW 315.4, XLogP3 ≈ 3.5) yields an intermediate CNS MPO of approximately 4.3. The target compound also complies with all Lipinski Rule of Five parameters (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10), as do its comparators, but the superior CNS MPO score of the methyl-substituted, methylene-linked target compound suggests more favorable attributes for CNS target engagement studies [1][2].

Drug-likeness CNS MPO Physicochemical profiling

Class-Level Biological Activity: Pyrrol-Thiazole Derivatives Demonstrate Cholinesterase Inhibition and Antioxidant Activity in Published Studies

Although direct biological data for the target compound are not publicly available, structurally related pyrrol-thiazole derivatives have demonstrated quantifiable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities alongside antioxidant properties [1]. In a 2023 study by Acar Çevik and Erçetin, pyrrol-thiazole derivative 2c (bearing a chloro-substituted phenyl ring) exhibited 23.73 ± 0.018% AChE inhibition, while derivative 2a (cyano-substituted) showed 28.87 ± 0.003% BuChE inhibition and DPPH radical scavenging activity with an IC50 of 27.18 ± 0.009 µM [1]. The target compound, with its furan-2-ylmethyl N-substituent and 4-methyl substitution pattern, represents a structurally distinct variant within this chemotype that has not been explicitly evaluated in published cholinesterase assays, creating an opportunity for novel SAR exploration at the interface of pyrrol-thiazole and furan-containing carboxamide chemical space [1][2].

Cholinesterase inhibition Antioxidant activity Alzheimer's disease research

Recommended Research and Procurement Application Scenarios for N-(2-Furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide


CB1 Cannabinoid Receptor Inverse Agonist Lead Optimization

The compound's structural alignment with the pyrrolyl-thiazole CB1 inverse agonist pharmacophore (pyrrol-1-yl at C2, furan-containing N-substituent, 4-methyl thiazole) positions it as a candidate for CB1 receptor binding and functional assays. The favorable CNS MPO score (~4.8) supports its evaluation in CNS-penetrant CB1 modulator programs for obesity, metabolic syndrome, or substance use disorders, where the methylene-linked furan moiety may confer distinct off-rate kinetics compared to ethylene-linked or benzyl-substituted analogs [1][2].

Kinase Inhibitor Screening and SAR Expansion

The 1,3-thiazole-5-carboxamide scaffold is a recognized kinase inhibitor pharmacophore, particularly for Src/Abl and PDK1 kinases as documented in Bayer and Merck patent families [1][2]. The target compound's 5-carboxamide regioisomeric identity, combined with its computed drug-like properties (MW 287.3, XLogP3 2.8, zero Lipinski violations), makes it suitable for kinase profiling panels and subsequent hit-to-lead optimization, where the 4-methyl group provides a synthetic handle for further derivatization.

Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Exploration

Following the demonstrated cholinesterase inhibitory and antioxidant activities of pyrrol-thiazole derivatives, this compound can be evaluated as a novel entry in MTDL programs targeting both cholinergic dysfunction and oxidative stress in Alzheimer's disease [1]. The furan-2-ylmethyl N-substituent introduces additional heterocyclic functionality that may engage peripheral anionic sites of AChE or confer metal-chelating antioxidant properties distinct from the reported phenyl-substituted pyrrol-thiazoles.

Fragment-Based or Structure-Based Drug Design (FBDD/SBDD) Starting Point

With a molecular weight of 287.3 Da and 4 rotatable bonds, the compound resides at the upper boundary of fragment-like chemical space while retaining sufficient complexity for structure-based optimization [1]. Its three distinct heterocyclic rings (thiazole, pyrrole, furan) provide multiple vectors for structure-guided growth, and the availability of regioisomeric and linker-variant analogs enables systematic SAR exploration by soaking or co-crystallization with target proteins of interest.

Quote Request

Request a Quote for N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.